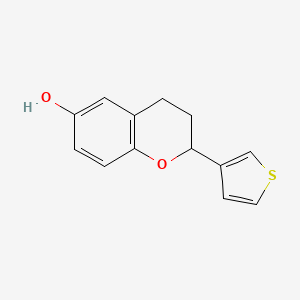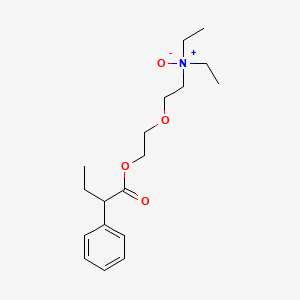
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is a chemical compound known for its diverse applications in scientific research. It is also referred to as Butamirate-N-Oxide Impurity. The molecular formula of this compound is C18H29NO4, and it has a molecular weight of 323.43 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the oxidation of the amine to form the oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its amine form.
Substitution: The ester and amine groups can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction will revert the compound to its amine form .
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.
Industry: The compound finds applications in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide involves its interaction with specific molecular targets. The compound can modulate enzyme activity and influence cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine: The non-oxidized form of the compound.
2-Phenylbutanoic Acid: A precursor in the synthesis of the compound.
Ethylene Glycol: Another precursor used in the synthesis
Uniqueness
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is unique due to its specific structural features and the presence of both ester and amine oxide functional groups. These features contribute to its diverse reactivity and wide range of applications in scientific research .
Propiedades
Fórmula molecular |
C18H29NO4 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[2-(2-phenylbutanoyloxy)ethoxy]ethanamine oxide |
InChI |
InChI=1S/C18H29NO4/c1-4-17(16-10-8-7-9-11-16)18(20)23-15-14-22-13-12-19(21,5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3 |
Clave InChI |
WAFKZNPBCDOLMJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)OCCOCC[N+](CC)(CC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
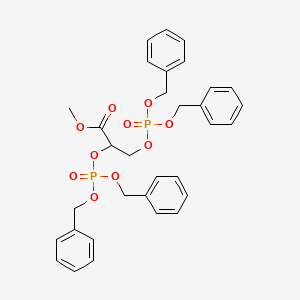
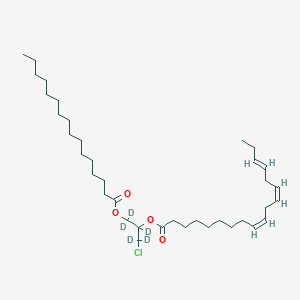
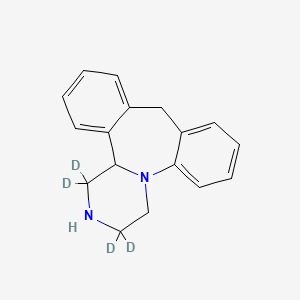
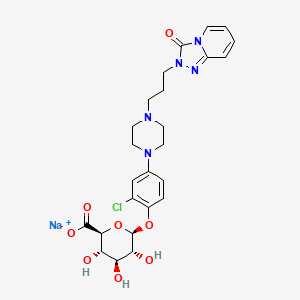
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
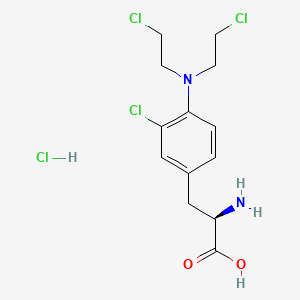

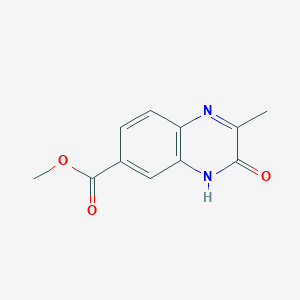
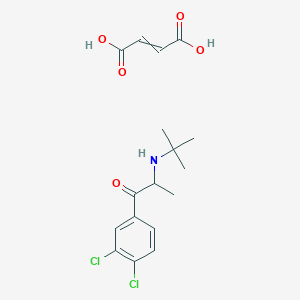
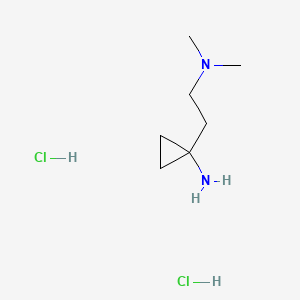
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
